molecular formula C6H7AsN2O3 B14419929 Arsonic acid, (4-diazenylphenyl)- CAS No. 84288-82-4

Arsonic acid, (4-diazenylphenyl)-

Cat. No.: B14419929
CAS No.: 84288-82-4
M. Wt: 230.05 g/mol
InChI Key: VCERAMMBRIAVHX-UHFFFAOYSA-N
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Description

Arsonic acid, (4-diazenylphenyl)-, also known as (4-diazenylphenyl)arsonic acid, is an organoarsenic compound. It is characterized by the presence of an arsonic acid group attached to a phenyl ring substituted with a diazenyl group. This compound is part of a broader class of arsonic acids, which are known for their applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of arsonic acids, including (4-diazenylphenyl)arsonic acid, typically involves the Bart reaction. This reaction involves the interaction of a diazonium salt with an inorganic arsenic compound . The general reaction scheme is as follows:

  • Formation of the diazonium salt from an aromatic amine.
  • Reaction of the diazonium salt with an arsenic compound, such as sodium arsenite, under controlled conditions to yield the arsonic acid.

Industrial Production Methods

Industrial production of arsonic acids may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, including temperature, pH, and reagent concentrations, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Arsonic acid, (4-diazenylphenyl)-, undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form arsenic (V) oxides.

    Reduction: Reduction reactions can convert the arsonic acid group to arsenic (III) compounds.

    Substitution: The diazenyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include arsenic oxides, reduced arsenic compounds, and substituted arsonic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Arsonic acid, (4-diazenylphenyl)-, has several scientific research applications:

Mechanism of Action

The mechanism of action of arsonic acid, (4-diazenylphenyl)-, involves its interaction with biological molecules. The compound can bind to thiol groups in proteins, disrupting their function. This interaction can lead to the inhibition of enzyme activity and other cellular processes. The molecular targets and pathways involved include enzymes with active thiol groups and other proteins essential for cellular function .

Comparison with Similar Compounds

Similar Compounds

    Arsanilic acid: An amino derivative of phenylarsonic acid, used in veterinary medicine.

    Roxarsone: A nitrophenyl arsonic acid used as a feed additive.

    Nitarsone: Another nitrophenyl arsonic acid with similar applications.

    Carbarsone: A phenylurea derivative used in veterinary medicine.

Uniqueness

Arsonic acid, (4-diazenylphenyl)-, is unique due to the presence of the diazenyl group, which imparts distinct chemical properties and reactivity compared to other arsonic acids. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

84288-82-4

Molecular Formula

C6H7AsN2O3

Molecular Weight

230.05 g/mol

IUPAC Name

(4-diazenylphenyl)arsonic acid

InChI

InChI=1S/C6H7AsN2O3/c8-9-6-3-1-5(2-4-6)7(10,11)12/h1-4,8H,(H2,10,11,12)

InChI Key

VCERAMMBRIAVHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=N)[As](=O)(O)O

Origin of Product

United States

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